molecular formula C18H19FN4O3 B3125860 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 329778-01-0

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B3125860
CAS No.: 329778-01-0
M. Wt: 358.4 g/mol
InChI Key: YWUCZDXFXXGKNM-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C18H19FN4O3 It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-aminophenyl)acetamide.

    Substitution of Fluorine: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Chemical Biology: It serves as a tool compound for investigating biological pathways and mechanisms involving piperazine derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and nitrophenyl groups may contribute to the compound’s binding affinity and selectivity for these targets. Detailed studies on its binding kinetics and molecular docking analyses are often conducted to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide is unique due to its specific combination of a fluorophenyl group and a nitrophenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-18(24)20-16-3-1-2-4-17(16)23(25)26/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCZDXFXXGKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191229
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329778-01-0
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329778-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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